molecular formula C5H7BrO B3380834 4-Bromo-2-methyl-3-butyn-2-ol CAS No. 2063-19-6

4-Bromo-2-methyl-3-butyn-2-ol

Cat. No.: B3380834
CAS No.: 2063-19-6
M. Wt: 163.01 g/mol
InChI Key: PCIPCEOKFBAUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-3-butyn-2-ol is an organic compound with the molecular formula C5H7BrO. It is a brominated derivative of 2-methyl-3-butyn-2-ol and is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a bromine atom and an alkyne group in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methyl-3-butyn-2-ol can be synthesized through several methods. One common method involves the bromination of 2-methyl-3-butyn-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction typically proceeds at room temperature and yields the desired brominated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and reagent concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-3-butyn-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-methyl-3-butyn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-3-butyn-2-ol depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the alkyne group is hydrogenated to form alkenes or alkanes. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-3-butyn-2-ol is unique due to the presence of both a bromine atom and an alkyne group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various types of reactions, such as substitution, reduction, and coupling, makes it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

4-bromo-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c1-5(2,7)3-4-6/h7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIPCEOKFBAUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174659
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2063-19-6
Record name 4-Bromo-2-methyl-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2063-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002063196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methyl-3-butyn-2-ol
Reactant of Route 2
4-Bromo-2-methyl-3-butyn-2-ol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methyl-3-butyn-2-ol
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methyl-3-butyn-2-ol
Reactant of Route 5
4-Bromo-2-methyl-3-butyn-2-ol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methyl-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.